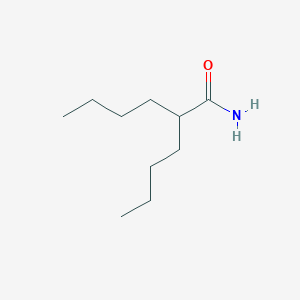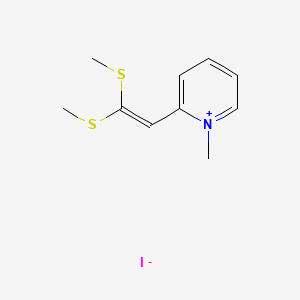
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide is a chemical compound known for its unique structure and properties It belongs to the class of pyridinium compounds, which are characterized by a pyridine ring with a positive charge
Vorbereitungsmethoden
The synthesis of 2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with a suitable precursor that introduces the 2,2-bis(methylthio)ethenyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the methylthio groups is replaced by another substituent.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution are commonly used. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to changes in biochemical pathways. These interactions can result in various biological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide can be compared with other similar compounds, such as:
2-bis(2-methylthio)vinyl-1-methylquinolinium: This compound has a similar structure but differs in the ring system, which can lead to different reactivity and applications.
1-[1-(ethoxycarbonyl)-2,2-bis(methylthio)ethenyl]pyridinium iodide:
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
56185-70-7 |
|---|---|
Molekularformel |
C10H14INS2 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-[2,2-bis(methylsulfanyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H14NS2.HI/c1-11-7-5-4-6-9(11)8-10(12-2)13-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TWJDZJHEVKWTDN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=C(SC)SC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



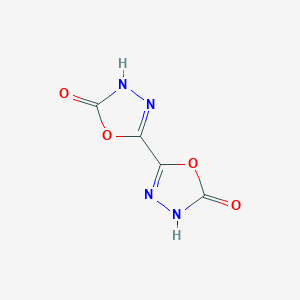
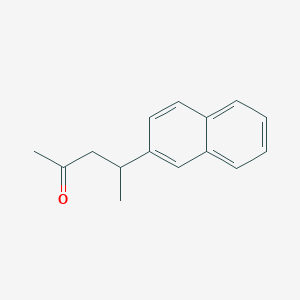

![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
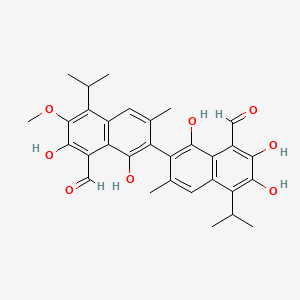
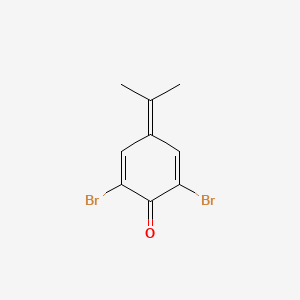
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
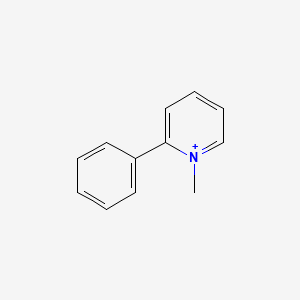
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
